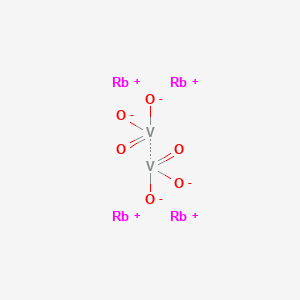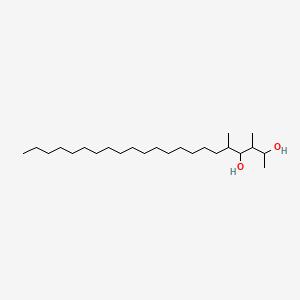
3,5-Dimethyl-2,4-docosanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2,4-docosanediol: is a chemical compound with the molecular formula C24H50O2 It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) at the 2nd and 4th positions of the docosane chain, and methyl groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-docosanediol typically involves multi-step organic reactions. One common method is the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2,4-docosanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 3,5-dimethyl-2,4-docosanedione.
Reduction: Formation of 3,5-dimethyldocosane.
Substitution: Formation of 3,5-dimethyl-2,4-dichlorodocosane.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-2,4-docosanediol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of polymers and surfactants.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, plasticizers, and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,4-docosanediol involves its interaction with biological membranes. The hydroxyl groups facilitate hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
2,4-Dimethyl-2,4-pentanediol: Similar in structure but with a shorter carbon chain.
3,5-Dimethyl-1-hexanol: Contains a single hydroxyl group and a shorter chain.
2,4-Dimethyl-1,3-pentanediol: Similar diol structure but with different positioning of methyl groups.
Uniqueness: 3,5-Dimethyl-2,4-docosanediol stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
56324-81-3 |
|---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
3,5-dimethyldocosane-2,4-diol |
InChI |
InChI=1S/C24H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)24(26)22(3)23(4)25/h21-26H,5-20H2,1-4H3 |
InChI Key |
VMGOEPRCMLMVKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)C(C(C)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)

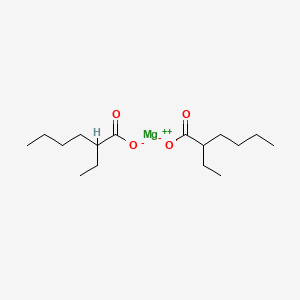

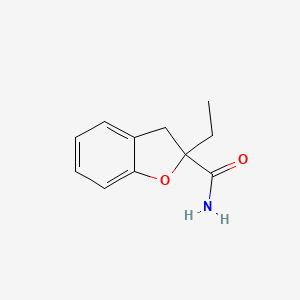
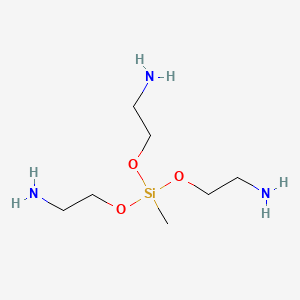




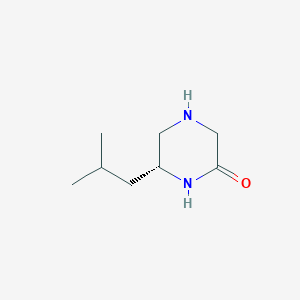

![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
